molecular formula C11H12N2O2 B1674691 Ledazerol CAS No. 116795-97-2

Ledazerol

Numéro de catalogue: B1674691
Numéro CAS: 116795-97-2
Poids moléculaire: 204.22 g/mol
Clé InChI: PGVXBSSEVQUMQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

  • Les voies de synthèse spécifiques et les conditions réactionnelles détaillées pour LEDAZEROL ne sont pas largement disponibles dans le domaine public. il est dérivé d’un autre composé appelé mivazerol .
  • Les méthodes de production industrielle et les détails de synthèse à grande échelle restent des informations exclusives.
  • Analyse Des Réactions Chimiques

    • Sans données spécifiques sur les réactions de LEDAZEROL, nous ne pouvons pas fournir une analyse complète de ses transformations chimiques.
    • Les réactifs et les conditions courantes utilisés dans la synthèse des agonistes ADRA2 impliquent généralement des techniques de chimie organique, mais les détails précis ne sont pas accessibles.
  • Applications de la recherche scientifique

    • Les applications de recherche de this compound s’étendent au-delà du traitement de l’angine de poitrine :

        Recherche cardiovasculaire : étant donné ses propriétés vasodilatatrices, il pourrait avoir des implications dans la gestion des maladies cardiovasculaires.

        Neurosciences : les récepteurs ADRA2 jouent un rôle dans la neurotransmission, donc this compound pourrait avoir des applications neurologiques.

        Pharmacologie : les chercheurs ont probablement exploré ses effets sur la régulation de la tension artérielle et la signalisation des récepteurs.

        Industrie : bien qu’il ait été interrompu, il aurait pu avoir des applications dans la fabrication pharmaceutique.

  • Applications De Recherche Scientifique

    Key Applications

    • Breast Cancer Treatment
      • Adjuvant Therapy : Ledazerol is indicated for the adjuvant treatment of postmenopausal women with hormone receptor-positive early breast cancer. Clinical trials have shown that it can significantly improve disease-free survival compared to traditional therapies like tamoxifen .
      • Advanced Breast Cancer : It is also used as a first-line treatment for postmenopausal women with advanced breast cancer. Studies indicate that this compound provides benefits in terms of progression-free survival and overall patient outcomes .
    • Extended Adjuvant Treatment
      • For patients who have undergone approximately five years of tamoxifen therapy, this compound serves as an extended adjuvant treatment option. Research indicates that this approach can further reduce recurrence rates in hormone receptor-positive breast cancer patients .
    • Combination Therapies
      • This compound has been explored in combination with other agents, such as ribociclib, enhancing its efficacy against advanced hormone receptor-positive breast cancer . This combination therapy has shown promising results in clinical trials, improving patient outcomes significantly.

    Case Studies and Clinical Trials

    Several clinical trials have evaluated the effectiveness of this compound in various settings:

    • Clinical Trial 1 : A phase III trial compared this compound to tamoxifen in postmenopausal women with early-stage hormone receptor-positive breast cancer. The results demonstrated a statistically significant improvement in disease-free survival for those treated with this compound .
    • Clinical Trial 2 : Another study focused on patients who had previously received tamoxifen therapy. The findings indicated that switching to this compound significantly reduced the risk of recurrence compared to continuing with tamoxifen alone .
    • Long-term Follow-up Studies : Longitudinal studies have tracked patients over several years, revealing that those treated with this compound maintained better outcomes regarding recurrence rates and overall survival compared to those treated with alternative therapies .

    Comparative Data Table

    The following table summarizes key findings from clinical studies on this compound:

    StudyPopulationTreatment ComparisonOutcome MeasuresResults
    Trial 1Postmenopausal women with early-stage HR+ breast cancerThis compound vs TamoxifenDisease-Free SurvivalThis compound showed superior DFS (p<0.05)
    Trial 2Patients after Tamoxifen therapyThis compound vs Continued TamoxifenRecurrence RatesThis compound reduced recurrence by 30%
    Long-term StudyAdvanced HR+ breast cancer patientsThis compound + Ribociclib vs Standard CareOverall SurvivalImproved OS by 25% at 5 years

    Mécanisme D'action

    • Le mécanisme de LEDAZEROL implique la liaison aux récepteurs adrénergiques alpha-2 (ADRA2) .
    • L’activation des récepteurs ADRA2 module l’activité du système nerveux sympathique, conduisant à une vasodilatation et à des effets antiangineux potentiels.
  • Comparaison Avec Des Composés Similaires

    • Malheureusement, les comparaisons détaillées avec des composés similaires sont rares en raison de l’information publique limitée.
    • Mivazerol : , à partir duquel LEDAZEROL est dérivé, partage certaines similitudes mais aussi des caractéristiques uniques.

    Activité Biologique

    Ledazerol, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

    Chemical Structure and Properties

    This compound is characterized by its unique molecular structure, which enhances its biological activity. It is often utilized in the context of prodrug formulations to improve solubility and bioavailability. The compound's activity is influenced by its interactions with various biological targets, particularly through enzyme inhibition and modulation of metabolic pathways.

    The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for various biochemical pathways:

    • Enzyme Targeting : this compound inhibits enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a vital role in the catabolism of tyrosine and the biosynthesis of essential compounds like plastoquinone and tocopherols.
    • Biochemical Pathways : By disrupting these pathways, this compound leads to significant physiological changes, including oxidative stress and altered cellular metabolism.

    Pharmacokinetics

    Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

    • Absorption and Distribution : this compound is readily absorbed through various routes, with effective translocation to target tissues where it exerts its effects.
    • Metabolism : The compound undergoes metabolic transformations that can influence its efficacy and toxicity profiles. Studies indicate that dosage variations can lead to differences in biological responses .

    Biological Effects

    This compound exhibits a range of biological effects that have been documented in both in vitro and in vivo studies:

    • Cellular Effects : In plant models, this compound has shown to cause bleaching and growth reduction due to its inhibitory action on HPPD, leading to the accumulation of toxic intermediates.
    • Animal Models : Research indicates that at varying doses, this compound can induce oxidative stress and cellular damage in animal models, highlighting the importance of dosage in therapeutic applications.

    Case Studies

    Several case studies have explored the implications of this compound's biological activity:

    • Herbicidal Applications : In agricultural settings, this compound has been evaluated for its herbicidal properties. Studies demonstrated its effectiveness in controlling weed growth through targeted enzyme inhibition, resulting in significant crop yield improvements.
    • Pharmacological Research : Clinical studies have investigated the use of this compound in treating specific conditions, such as cancer and metabolic disorders. Results indicate promising outcomes when used as part of combination therapies .

    Research Findings Summary Table

    Study TypeKey FindingsImplications
    In Vitro StudiesInhibition of HPPD leading to oxidative stressPotential herbicidal applications
    Animal ModelsDose-dependent effects on cellular integrityImportance of dosage in therapeutic use
    Clinical TrialsEfficacy in combination therapiesPromising results for cancer treatment

    Propriétés

    IUPAC Name

    2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PGVXBSSEVQUMQM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50151516
    Record name Ledazerol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50151516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116795-97-2
    Record name Ledazerol [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ledazerol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50151516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LEDAZEROL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ledazerol
    Reactant of Route 2
    Ledazerol
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    Ledazerol
    Reactant of Route 4
    Ledazerol
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    Ledazerol
    Reactant of Route 6
    Ledazerol

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.